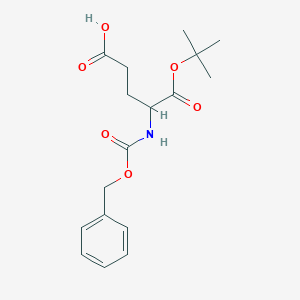

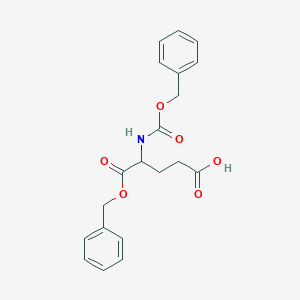

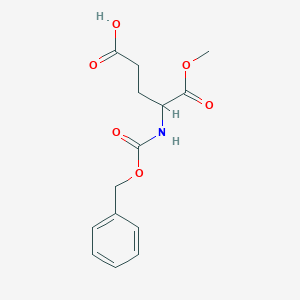

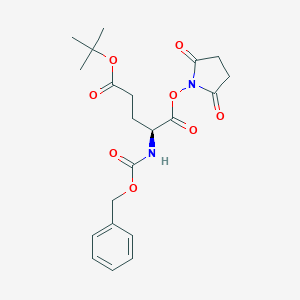

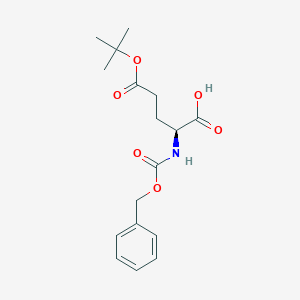

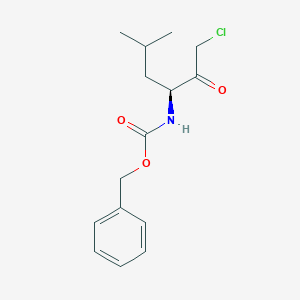

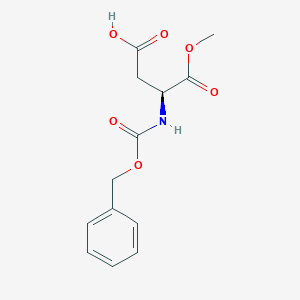

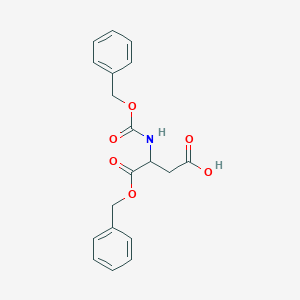

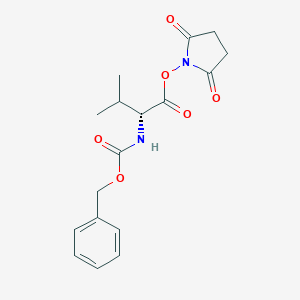

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate” is a complex organic compound . It is a derivative of leucine .

Synthesis Analysis

The synthesis of similar compounds often involves the use of α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy . This opens the door to the synthesis of structurally distinct scaffolds, characterized by the presence of L-Ala and/or L-Phe-derived side chains .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group is a significant component of the molecule .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .Aplicaciones Científicas De Investigación

Coupling Agent Synthesis

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are vital for chemoselective conjugation of proteins and enzymes, a fundamental process in bioconjugation chemistry. Reddy et al. (2005) developed an efficient synthesis protocol for a heterobifunctional coupling agent, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and achieving high purity and yield through a seven-step process (Reddy et al., 2005).

Chemical Synthesis and Biological Evaluation

The compound's structure has similarities with compounds used in the synthesis and biological evaluation of flavors with modifying properties. Arthur et al. (2015) conducted a comprehensive toxicological evaluation of structurally related flavors to assess their safety for food and beverage applications. These compounds, like (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, exhibited minimal oxidative metabolism and rapid elimination in rat pharmacokinetic studies (Arthur et al., 2015).

Synthesis of Analogs and Derivatives

The compound is also structurally related to various synthesized analogs and derivatives used for different scientific applications. For instance, Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-aminoadipic acid, starting from dimethyl rac-2,5-dibromohexanedioate, which involved the creation of an 8-azabicyclo[3.2.1]octane skeleton (Kubyshkin et al., 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for this compound could involve its use in the synthesis of small-molecule PPI modulators . These compounds have begun to gain attention as viable targets for therapeutic intervention . In particular, the targeting of protein-protein interactions relevant to cancer is of fundamental importance .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOBGXYLNLLJE-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357447 |

Source

|

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

CAS RN |

4467-55-4 |

Source

|

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.